molecular formula C15H26O B5204833 2-pentyl-1-adamantanol

2-pentyl-1-adamantanol

Cat. No. B5204833
M. Wt: 222.37 g/mol
InChI Key: CAGSXORDNAXYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pentyl-1-adamantanol is a synthetic compound that belongs to the adamantane family. It is an analog of amantadine, an antiviral drug used to treat influenza A. 2-pentyl-1-adamantanol has been found to have various biological activities and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-pentyl-1-adamantanol is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, similar to amantadine. It may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-pentyl-1-adamantanol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release and reduce dopamine reuptake in the brain, which could contribute to its antiparkinsonian effects. It has also been found to have antioxidant properties, which could protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-pentyl-1-adamantanol in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide margin of safety. However, one limitation is that it is not very water-soluble, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-pentyl-1-adamantanol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been suggested that it could be used as a tool to study the dopamine system in the brain. Additionally, further research could be done to investigate its potential applications in other areas, such as antiviral therapy and cancer treatment.
In conclusion, 2-pentyl-1-adamantanol is a synthetic compound that has been studied extensively for its potential applications in scientific research. It has various biological activities and has been found to have low toxicity and a high therapeutic index. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

2-pentyl-1-adamantanol can be synthesized through a multistep process starting with the reaction of 1-adamantanecarboxylic acid with pentylmagnesium bromide to form 1-pentyladamantane. This intermediate is then reacted with lithium aluminum hydride to form 2-pentyladamantane, which is finally oxidized with chromic acid to yield 2-pentyl-1-adamantanol.

Scientific Research Applications

2-pentyl-1-adamantanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have various biological activities, including antiviral, antiparkinsonian, and neuroprotective effects.

properties

IUPAC Name

2-pentyladamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-2-3-4-5-14-13-7-11-6-12(8-13)10-15(14,16)9-11/h11-14,16H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGSXORDNAXYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C2CC3CC(C2)CC1(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyladamantan-1-ol

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